N-{4-[(3,5-dichlorophenyl)sulfamoyl]phenyl}acetamide
Description
N-{4-[(3,5-Dichlorophenyl)sulfamoyl]phenyl}acetamide is a sulfonamide-derived acetamide featuring a 3,5-dichlorophenyl group attached via a sulfamoyl linkage to a para-substituted phenyl ring bearing an acetamide moiety. Its synthesis typically involves sulfonylation of aniline derivatives followed by acetylation, though specific protocols vary depending on substituents .
Properties
Molecular Formula |
C14H12Cl2N2O3S |
|---|---|
Molecular Weight |
359.2 g/mol |
IUPAC Name |
N-[4-[(3,5-dichlorophenyl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C14H12Cl2N2O3S/c1-9(19)17-12-2-4-14(5-3-12)22(20,21)18-13-7-10(15)6-11(16)8-13/h2-8,18H,1H3,(H,17,19) |
InChI Key |
QJLWPWJTQRQIJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(3,5-dichlorophenyl)sulfamoyl]phenyl}acetamide typically involves the reaction of 4-aminophenylacetamide with 3,5-dichlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, can be applied to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(3,5-dichlorophenyl)sulfamoyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-{4-[(3,5-dichlorophenyl)sulfamoyl]phenyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{4-[(3,5-dichlorophenyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Crystal Structure and Geometry
N-{4-[(3,4-Dimethylphenyl)sulfamoyl]phenyl}acetamide ()
- Structural Differences : The 3,4-dimethylphenyl group replaces the 3,5-dichlorophenyl substituent.
- Crystal Data :
- Space Group: $ P\overline{1} $
- Lattice Constants: $ a = 8.253 \, \text{Å}, \, b = 9.866 \, \text{Å}, \, c = 11.107 \, \text{Å} $
- $ R $-factor: 0.046 (indicative of high crystallinity).
- Key Insight : Electron-donating methyl groups reduce molecular polarity compared to electron-withdrawing Cl substituents, leading to less dense packing and altered hydrogen-bonding patterns .
N-(3,5-Dichlorophenyl)-2,2,2-Trichloro-acetamide ()
- Structural Differences : Replaces the sulfamoyl-linked phenylacetamide with a trichloro-acetamide group.
- Crystal Data :
- Space Group: $ P2_1/c $
- Asymmetric Unit: 1 molecule.
- Key Insight : The trichloro-acetamide group introduces steric bulk and stronger hydrogen-bond acceptors, resulting in distinct lattice constants compared to sulfamoyl analogs .
Influence of Sulfamoyl vs. Non-Sulfamoyl Linkages
2-(Benzotriazol-1-yl)-N-[(3,5-Dichlorophenyl)methyl]-N-[4-(3-pyridyl)phenyl]acetamide ()
- Structural Differences : A benzotriazolyl-pyridyl acetamide with a 3,5-dichlorobenzyl group instead of a sulfamoyl bridge.
- Synthesis : Utilizes reductive amination and HPLC purification (purity >95%).
N-[4-({1-[(3,4-Dichlorophenyl)methyl]-6-oxo-1,6-dihydropyridin-3-yl}sulfamoyl)phenyl]acetamide ()
- Structural Differences: Incorporates a pyridinone ring and a 3,4-dichlorobenzyl group.
- Commercial Relevance : Listed with three suppliers, suggesting industrial or pharmacological applications.
- Key Insight: The pyridinone moiety introduces additional hydrogen-bonding sites, enhancing interaction with biological targets compared to simpler acetamides .
Chlorination Patterns and Electronic Effects
N-(3-Chloro-4-hydroxyphenyl)acetamide ()
- Structural Differences : Features a hydroxyl group adjacent to a chlorine substituent.
- Key Insight : The hydroxyl group increases solubility in aqueous media but reduces thermal stability due to intermolecular hydrogen bonding .
N-(3,5-Dimethylphenyl)-2,2,2-Trichloro-acetamide ()
- Structural Differences : Methyl substituents instead of chlorines.
- Crystal Data: Two molecules per asymmetric unit, unlike mono-molecule units in dichloro analogs.
- Key Insight : Electron-donating methyl groups disrupt planar molecular arrangements, leading to looser packing and lower melting points .
Comparative Physicochemical Properties
Biological Activity
N-{4-[(3,5-dichlorophenyl)sulfamoyl]phenyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into the biological activity of this compound, focusing on its anticancer and anticonvulsant properties, as well as its mechanisms of action.
Chemical Structure and Properties
The compound features a sulfamoyl group attached to a dichlorophenyl moiety and an acetamide functional group. Its chemical formula is , highlighting the presence of chlorine atoms which are known to influence biological activity through various mechanisms.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 348.83 g/mol |
| Solubility | Soluble in DMSO and DMF |
| Melting Point | Not specified |
Anticancer Activity
This compound has been investigated for its anticancer properties. Studies indicate that derivatives of this compound can induce apoptosis in various cancer cell lines.
The proposed mechanism involves the inhibition of cell proliferation through:
- Induction of Apoptosis : The compound activates intrinsic apoptotic pathways leading to cell death.
- Cell Cycle Arrest : It may cause G1/S phase arrest in cancer cells.
Efficacy
Research shows significant efficacy against prostate carcinoma (PC3) and breast cancer (MCF-7) cell lines. For instance, derivatives have demonstrated IC50 values ranging from 52 μM to 80 μM against PC3 cells, indicating robust anticancer potential .
Anticonvulsant Activity
In addition to its anticancer effects, this compound exhibits anticonvulsant properties.
Study Findings
Research involving animal models has shown that certain derivatives possess significant anticonvulsant effects. The mechanism is believed to involve modulation of GABAergic neurotransmitter systems, crucial for seizure control .
Table 2: Summary of Biological Activities
| Activity Type | Cell Line/Model | Mechanism | IC50 (μM) |
|---|---|---|---|
| Anticancer | PC3 (Prostate Cancer) | Apoptosis induction | 52 - 80 |
| Anticonvulsant | Animal Models | GABAergic modulation | Not specified |
Case Studies and Research Findings
- Anticancer Studies : A study reported that this compound derivatives significantly inhibited the growth of cancer cells in vitro. The mechanism involved apoptosis and cell cycle regulation .
- Anticonvulsant Research : Another study highlighted the effectiveness of modified derivatives in reducing seizure frequency in animal models. The compounds were shown to enhance GABAergic transmission, providing a potential pathway for therapeutic development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
